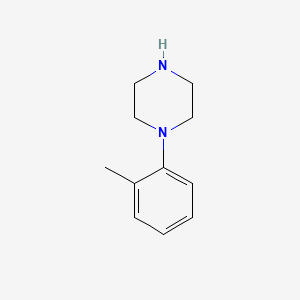

1-(2-Methylphenyl)piperazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICKLEOONJPMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192651 | |

| Record name | ortho-Methylphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-51-1 | |

| Record name | 1-(2-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mepp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ortho-Methylphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(o-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MEPP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Piperazine Derivatives in Contemporary Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged structure" in drug discovery. tandfonline.comnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds. nih.gov The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for medicinal chemists. tandfonline.com These properties can be finely tuned through substitution at its nitrogen and carbon atoms, allowing for the optimization of a molecule's pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov

The versatility of the piperazine scaffold is evident in its incorporation into numerous approved drugs across various therapeutic areas. tandfonline.comnih.gov It often serves as a linker to connect different pharmacophores or as a core structure for groups that interact with biological macromolecules. tandfonline.com Many piperazine derivatives exhibit significant pharmacological activity within the central nervous system, primarily by modulating monoamine pathways. nih.gov This has led to their extensive investigation for applications in treating conditions such as psychosis, depression, and anxiety. nih.gov

Scholarly Research Trajectories for 1 2 Methylphenyl Piperazine and Analogues

Established Synthetic Pathways for the this compound Core Structure

The construction of the this compound scaffold can be achieved through several established synthetic strategies. The primary approaches involve either forming the piperazine ring from acyclic precursors or, more commonly, coupling a pre-existing piperazine ring with an appropriate aryl partner.

One of the most traditional and direct methods involves the reaction of an aniline (B41778) precursor, in this case, 2-methylaniline, with bis(2-chloroethyl)amine (B1207034) hydrochloride. This reaction, typically conducted at elevated temperatures in a suitable solvent, proceeds via a double N-alkylation to form the piperazine ring.

Modern cross-coupling reactions have become the preferred methods for synthesizing N-arylpiperazines due to their high efficiency, functional group tolerance, and milder reaction conditions. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand to facilitate the C-N bond formation between piperazine and an aryl halide, such as 2-chlorotoluene (B165313) or 2-bromotoluene. This method is highly versatile and has been extensively developed for industrial-scale synthesis.

Another key method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is most effective when the aryl ring is activated by electron-withdrawing groups, which is not the case for the electron-donating methyl group in 2-chlorotoluene. However, under forcing conditions or with specific catalytic systems, SNAr can still be a viable route.

Table 1: Comparison of Major Synthetic Pathways to this compound

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Cyclization | 2-Methylaniline, Bis(2-chloroethyl)amine HCl | High temperature (reflux), often in solvents like chlorobenzene (B131634) or n-butanol. researchgate.net | Uses readily available starting materials. | Harsh reaction conditions, potential for side products, lower yields. |

| Buchwald-Hartwig Amination | Piperazine, 2-Halotoluene (Cl, Br, I) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), base (e.g., Cs₂CO₃, NaOtBu), solvent (e.g., Toluene (B28343), Dioxane). | High yields, excellent functional group tolerance, milder conditions. | Cost of catalyst and ligand, potential for heavy metal contamination. |

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, activated 2-halotoluene | High temperature, polar aprotic solvent (e.g., DMF, DMSO). | Often catalyst-free, simple workup. | Generally requires an electron-deficient aryl ring; less efficient for electron-rich systems like toluene. |

Strategies for Derivatization and Structural Elucidation of Substituted 1-(2-Methylphenyl)piperazines

Once the this compound core is synthesized, it can be further functionalized to create a diverse library of derivatives. Derivatization primarily occurs at the unsubstituted secondary amine (N4) of the piperazine ring or on the tolyl group.

The secondary amine of the piperazine ring is a versatile handle for introducing a wide range of substituents, a common strategy in drug discovery to modulate pharmacological properties.

N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides (e.g., chlorides, bromides) or sulfonates. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a catalytic amount of potassium iodide can be added to enhance reactivity with alkyl chlorides.

Reductive Amination: A powerful and widely used alternative for N-alkylation is reductive amination. This reaction involves the condensation of the piperazine's secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reagent for this transformation due to its selectivity and tolerance of various functional groups. nih.gov

N-Arylation: A second, different aryl group can be introduced at the N4 position using the same cross-coupling methods described for the core synthesis, such as the Buchwald-Hartwig amination. Careful control of stoichiometry is required to achieve selective mono-arylation of the piperazine.

Table 2: Common N-Substitution Reactions for this compound

| Reaction Type | Reagents | Reducing Agent (if applicable) | Typical Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) or Alkyl sulfonate (R-OTs), Base (e.g., K₂CO₃) | N/A | 1-(2-Methylphenyl)-4-alkylpiperazine |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂/Catalyst | 1-(2-Methylphenyl)-4-alkylpiperazine |

| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O) | N/A | 1-(4-Acyl-2-methylphenyl)piperazine |

| N-Arylation | Aryl halide (Ar-X), Pd-catalyst, Ligand, Base | N/A | 1-(2-Methylphenyl)-4-arylpiperazine |

Modifying the phenyl ring of this compound allows for fine-tuning of electronic and steric properties. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the methyl group and the piperazinyl group.

The methyl group is an ortho-, para-directing activator. The piperazinyl group, specifically the nitrogen atom attached to the ring, is also a potent ortho-, para-directing activator due to its lone pair of electrons. However, under the acidic conditions often used for electrophilic aromatic substitution (e.g., nitration, halogenation), the basic nitrogen of the piperazine ring becomes protonated, transforming the group into a deactivating, meta-director.

Therefore, the reaction conditions are critical for controlling regioselectivity.

Under neutral or basic conditions: The activating ortho-, para-directing effects of both the methyl and piperazinyl groups reinforce each other. Electrophilic substitution would be strongly favored at the positions ortho and para to the piperazinyl group (positions 3 and 5) and ortho/para to the methyl group (positions 3 and 6). The most likely positions for substitution would be C3 and C5, with steric hindrance from the methyl group potentially influencing the ratio.

Under strongly acidic conditions: The protonated piperazinylammonium group becomes a meta-director. The outcome is then a competition between the ortho-, para-directing methyl group and the meta-directing piperazinylammonium group. This can lead to complex mixtures of isomers, making regioselective functionalization challenging without the use of advanced techniques like directed ortho-metalation.

Asymmetric Synthesis and Enantioselective Control in this compound Analogues

The introduction of stereocenters into the piperazine scaffold is a critical strategy in medicinal chemistry, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles. While this compound itself is achiral, its derivatives can contain stereocenters on the piperazine ring or on its substituents.

The asymmetric synthesis of substituted piperazines is a well-developed field. nih.gov Common strategies include:

Synthesis from Chiral Pool Precursors: Readily available chiral starting materials, such as amino acids, can be used to construct enantiomerically pure piperazine rings through multi-step sequences. rsc.org

Catalytic Asymmetric Reactions: Enantioselective methods, such as the catalytic asymmetric hydrogenation of pyrazines or the asymmetric allylic alkylation of piperazin-2-ones followed by reduction, can generate chiral piperazines with high enantiomeric excess. researchgate.netnih.govcaltech.edu

Palladium-Catalyzed Carboamination: Wolfe and coworkers have developed a Pd-catalyzed carboamination of unsaturated amines with aryl halides, which enables the concise, asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines with high diastereoselectivity and enantiomeric purity. nih.govacs.org

A notable example of a chiral analogue is Vestipitant, or 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide. researchgate.netresearchgate.net Its synthesis highlights the importance of controlling stereochemistry at the C2 position of the piperazine ring, which is crucial for its biological activity as a potent NK1 receptor antagonist. researchgate.netresearchgate.net The synthesis of such complex molecules requires sophisticated, multi-step routes that establish the desired stereochemistry with high fidelity.

Comprehensive Impurity Profiling and Purity Assessment in Synthesized Batches

Ensuring the purity of this compound and its derivatives is critical, especially for pharmaceutical applications. Impurity profiling involves the detection, identification, and quantification of all potential impurities in a synthesized batch. ajprd.com

Common sources of impurities include unreacted starting materials, reagents, by-products from side reactions, and degradation products. For the synthesis of this compound, potential impurities depend on the synthetic route employed. For instance, in a Buchwald-Hartwig synthesis, impurities could include residual catalyst, ligands, and the bis-arylated piperazine by-product. In the classical cyclization method, unreacted 2-methylaniline or intermediates could be present.

The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) , often using a reversed-phase column (RP-HPLC). chromatographyonline.com The development of a robust HPLC method capable of separating the main compound from all potential impurities is a crucial first step. chromatographyonline.com Diode-Array Detection (DAD) can provide preliminary structural information based on UV spectra. ajprd.com For definitive identification and structural elucidation of unknown impurities, HPLC is often coupled with Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, sometimes even without their isolation from the bulk material. nih.gov

Table 3: Potential Impurities in the Synthesis of this compound and Methods for Detection

| Potential Impurity | Likely Source/Reaction | Detection/Characterization Method |

|---|---|---|

| 2-Methylaniline | Classical Cyclization / Buchwald-Hartwig (unreacted starting material) | HPLC, GC-MS |

| 2-Halotoluene | Buchwald-Hartwig (unreacted starting material) | HPLC, GC-MS |

| Piperazine | Buchwald-Hartwig (unreacted starting material) | HPLC (if derivatized), NMR |

| 1,4-bis(2-Methylphenyl)piperazine | Buchwald-Hartwig (side reaction) | HPLC, LC-MS, NMR |

| Palladium/Ligand Residues | Buchwald-Hartwig (catalyst system) | Inductively Coupled Plasma (ICP-MS), HPLC |

| Residual Solvents | All methods (from reaction/workup) | GC-HS (Gas Chromatography-Headspace) |

In Depth Pharmacological Characterization of 1 2 Methylphenyl Piperazine and Its Derivatives

Ligand Binding and Functional Assays for Receptor Interaction Profiling

Arylpiperazine derivatives are recognized for their activity on a wide array of neurotransmitter receptors, a property that has made them a common scaffold in the development of centrally acting therapeutic agents. ijrrjournal.comnih.gov The specific substitution on the phenyl ring significantly influences the pharmacological activity and receptor selectivity of these compounds. ijrrjournal.com

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT3, 5-HT7)

The serotonergic system is a primary target for many arylpiperazine compounds. Research has demonstrated that these molecules can exhibit high affinity for several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1A, 5-HT3, and 5-HT7. nih.govsemanticscholar.org

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316), a close structural analog of 1-(2-methylphenyl)piperazine, have been extensively studied. This analog is known to possess a high affinity for 5-HT1A receptors. nih.govmdpi.com For instance, certain adamantane-bearing derivatives of 1-(2-methoxyphenyl)piperazine have demonstrated highly selective and potent binding to the 5-HT1A receptor, with binding constants (Ki) in the low nanomolar range. mdpi.com Functional studies have shown that many arylpiperazines act as agonists at 5-HT1A receptors. silae.it

The 5-HT7 receptor is another significant target for this class of compounds. Several 1-arylpiperazine derivatives show affinity for the 5-HT7 receptor, often in the nanomolar range. nih.gov The nature of the substituent on the phenyl ring is a critical determinant of this affinity. Functional assays on derivatives like 1-[2-(4-Methoxyphenyl)phenyl]piperazine have revealed agonist properties at the 5-HT7 receptor in certain experimental setups, such as the guinea pig ileum assay.

Interaction with the 5-HT3 receptor, a ligand-gated ion channel, has also been documented for various arylpiperazine derivatives. wikipedia.org

| Compound | Target Receptor | Binding Affinity (Ki) in nM |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | 35 nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 mdpi.com |

Noradrenergic and Dopaminergic Transporter Modulation Mechanisms

The influence of this compound and its derivatives on monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), is not as extensively characterized as their receptor interactions. However, the broader class of piperazine-containing compounds has been investigated for such activity.

Certain piperazine (B1678402) derivatives have been found to interact with the dopamine transporter. For example, GBR 12909 (1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine), a DAT inhibitor, binds with a notable equilibrium constant, suggesting that the piperazine scaffold can be directed to target this transporter. drugbank.com Furthermore, studies on N-alkylated 1-(2-methoxyphenyl)piperazines have led to the development of potent ligands for dopamine D2 and D3 receptors, indicating the scaffold's compatibility with the dopaminergic system, although this pertains to receptors rather than transporters. nih.gov

Information regarding the direct modulation of the noradrenergic transporter by this compound is scarce. However, the modulation of noradrenaline release can be influenced by various receptor systems where piperazine derivatives are active. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Allosteric or Orthosteric Modulation

Direct evidence for the modulation of the N-Methyl-D-Aspartate (NMDA) receptor by this compound is not well-established in the scientific literature. The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. semanticscholar.org

However, research into other piperazine-containing molecules suggests potential interactions. For instance, a metabolite of the synthetic opioid MT-45, which has a piperazine core, was found to inhibit the NMDA receptor with an IC50 value of 29 μM. nih.gov Additionally, derivatives of piperazine-2,3-dicarboxylic acid have been developed as competitive NMDA receptor antagonists, demonstrating that the piperazine ring can be incorporated into structures that target this receptor complex. figshare.com These findings, while not directly involving this compound, indicate that the piperazine scaffold is capable of being integrated into molecules that modulate NMDA receptor function.

Monoamine Oxidase (MAO) Isozyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. The potential for this compound to inhibit these enzymes has not been specifically reported. However, studies on other piperazine derivatives have shown significant MAO inhibitory activity.

For example, a series of N-methyl-piperazine chalcone (B49325) derivatives were synthesized and evaluated for their ability to inhibit MAO isozymes. Several of these compounds were identified as potent and reversible inhibitors of MAO-B, with some exhibiting IC50 values in the sub-micromolar range. nih.gov Similarly, various pyridazinobenzylpiperidine derivatives have been shown to be potent, reversible, and selective MAO-B inhibitors. nih.govresearchgate.net Another study on 1-(2-pyrimidin-2-yl)piperazine derivatives found selective MAO-A inhibitory activity. researchgate.net These studies highlight the potential of the piperazine moiety as a scaffold for the development of MAO inhibitors.

| Compound Class | Example Compound | Target Isozyme | Inhibition (IC50) in µM | Inhibition Constant (Ki) in µM |

|---|---|---|---|---|

| N-methyl-piperazine chalcones | Compound 2k | MAO-B | 0.71 nih.gov | 0.21 nih.gov |

| Pyridazinobenzylpiperidines | Compound S5 | MAO-B | 0.203 nih.govresearchgate.net | 0.155 researchgate.net |

Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a therapeutic strategy for various neurological conditions. While kinetic data for this compound is not available, related piperazine derivatives have been investigated for this activity.

A study on 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives demonstrated that some of these compounds exhibit good inhibitory activity against AChE. nih.gov In another study, N-methyl-piperazine chalcones were developed as dual inhibitors of both MAO-B and AChE, with some derivatives showing AChE inhibition in the low micromolar range. nih.gov Kinetic analyses of these compounds revealed a mixed-type inhibition mechanism for AChE. nih.gov This indicates that the piperazine structure can be effectively utilized to design cholinesterase inhibitors.

| Compound Class | Example Compound | Inhibition (IC50) in µM | Inhibition Constant (Ki) in µM | Inhibition Type |

|---|---|---|---|---|

| N-methyl-piperazine chalcones | Compound 2n | 4.32 nih.gov | 0.82 nih.gov | Mixed nih.gov |

| N-methyl-piperazine chalcones | Compound 2k | 8.10 nih.gov | 1.44 nih.gov | Mixed nih.gov |

Neurokinin-1 (NK1) Receptor Antagonism and Signal Transduction Pathways

The Neurokinin-1 (NK1) receptor, the primary receptor for Substance P, is implicated in various physiological processes, and its antagonists have therapeutic potential. wikipedia.orgnih.gov There is a notable connection between this target and derivatives containing a 2-methylphenyl moiety.

The drug discovery program that led to the clinical candidate casopitant (B1241461), a potent and selective NK1 receptor antagonist, involved structures containing a 4-fluoro-2-methylphenyl group linked to a piperidine-piperazine scaffold. nih.gov This demonstrates that the 2-methylphenylpiperazine motif is a viable structural component for achieving high-affinity binding to the NK1 receptor. NK1 receptor antagonists typically function by competitively blocking the binding of Substance P, thereby inhibiting downstream signal transduction pathways, which are often coupled to G-proteins and involve intracellular calcium mobilization. nih.gov The development of compounds like casopitant underscores the utility of the substituted phenylpiperazine core in designing potent NK1 receptor antagonists. nih.gov

Investigation of Other Specific Biological Target Interactions (e.g., GABA receptors, Integrins)

Table 1: Potency of Various Piperazine Derivatives as GABAA Receptor Antagonists Data sourced from a study on human α1β2γ2 GABAA receptors expressed in Xenopus oocytes.

| Compound | Potency Ranking (Highest to Lowest) |

|---|---|

| 1-(2-Chlorophenyl)piperazine (2CPP) | 1 |

| 1-(3-Methoxyphenyl)piperazine (3MPP) | 2 |

| 1-(4-Chlorophenyl)piperazine (4CPP) | 3 |

| 1-(4-Methoxyphenyl)piperazine (B173029) (4MPP) | 4 |

| This compound (2MPP) | 9 |

| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 10 |

| 1-Benzylpiperazine (BZP) | 12 |

Integrins: Direct interactions between this compound and integrins have not been extensively documented in available scientific literature. However, the broader chemical motif of a "2-methyl phenyl" group has appeared in the design of molecules targeting integrins. For instance, the structure known as 4-[N′-(2-methyl phenyl) ureido] phenyl acetyl (PUPA) served as a foundational template for developing peptidomimetic antagonists of β1 integrins. nih.gov This suggests that the 2-methylphenyl moiety can be accommodated in the ligand-binding sites of certain integrins. Nevertheless, it is crucial to note that these reported antagonists are not piperazine derivatives, and further research is required to determine if the this compound scaffold itself can engage in meaningful interactions with integrin receptors.

In vitro Pharmacological Efficacy and Mechanistic Studies

The piperazine scaffold is a cornerstone in the development of compounds with diverse biological activities, and derivatives of this compound are no exception.

Anti-inflammatory and Antimicrobial Potentials: The broader class of N-phenyl piperazine derivatives has been recognized for medicinal properties, including anti-inflammatory potential. benthamdirect.com Furthermore, other functionalized piperazine derivatives, such as those containing azole moieties, have demonstrated moderate to significant antibacterial and antifungal activities in vitro.

Neuroprotective and Neurotoxic Potentials: The effects of piperazine derivatives on neuronal cells are complex. Certain derivatives of Fenazinel, which incorporates a piperazine structure, have shown promising neuroprotective effects in human neuroblastoma (SH-SY5Y) cells. Conversely, some piperazine-based designer drugs, such as 1-(3-trifluoromethylphenyl)piperazine, have exhibited cytotoxicity in differentiated SH-SY5Y cells, indicating a potential for neurotoxicity depending on the specific molecular structure. nih.gov

Cytotoxic Potentials: The most extensively documented in vitro activity of arylpiperazine derivatives is their cytotoxic potential against various human cancer cell lines. Numerous studies have demonstrated potent antiproliferative effects. For example, specific arylpiperazine derivatives have shown significant cytotoxic actions against human prostate cancer cells (PC-3, LNCaP). nih.gov In another study, novel arylamide derivatives containing a piperazine moiety displayed powerful, low nanomolar inhibitory activity against a panel of nine human cancer cells, with particularly strong effects on liver cancer cell lines (SMMC-7721, HuH-7). nih.gov Other research has highlighted the efficacy of quinoxalinyl–piperazine derivatives against breast, skin, pancreas, and cervical cancer cell lines.

Table 2: In Vitro Cytotoxic Activity (IC50) of Representative Arylpiperazine Derivatives IC50 values represent the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Arylamide-piperazine (MY-1121) | SMMC-7721 (Liver) | 0.089 |

| Arylamide-piperazine (MY-1121) | A549 (Lung) | 0.103 |

| Arylamide-piperazine (MY-1121) | HeLa (Cervical) | 0.095 |

| Arylpiperazine Derivative | LNCaP (Prostate) | 3.67 |

| Quinoxalinyl–piperazine Derivative | MCF-7 (Breast) | 5.73 |

The diverse biological activities of arylpiperazine derivatives are underpinned by their ability to interact with multiple molecular targets.

Mechanism of Cytotoxicity: A primary mechanism for the anticancer effect of several potent arylpiperazine derivatives is the inhibition of tubulin polymerization. nih.gov By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. In the context of prostate cancer, another defined mechanism is the antagonism of the androgen receptor (AR), which is critical for the growth and survival of prostate cancer cells.

Mechanism of Neuroactivity: The anxiolytic effects observed in vivo are often attributed to the interaction of piperazine derivatives with serotonin receptors. Specifically, compounds like 1-(m-chlorophenyl)piperazine (mCPP) act as agonists at 5-HT1A receptors, which are negatively coupled to adenylate cyclase, thereby modulating neuronal excitability in brain regions like the hippocampus. The neurotoxic effects seen with some piperazine designer drugs have been linked to the induction of oxidative stress (evidenced by a decrease in intracellular glutathione), disruption of calcium homeostasis, and mitochondrial hyperpolarization, culminating in an apoptotic cell death pathway. nih.gov

In vivo Preclinical Efficacy Investigations in Disease Models

Anxiolytic Effects: The anxiolytic properties of piperazine derivatives are well-established in preclinical neurobehavioral models. Derivatives such as 1-(2-pyrimidinyl)-piperazines have demonstrated dose-dependent anxiolytic activity in rat models of anxiety, including conflict situations and avoidance procedures. The mechanism for this effect is linked to their action as serotonin receptor agonists in key brain areas like the dorsal raphe nucleus and hippocampus.

Memory Acquisition: Certain novel N,N'-disubstituted piperazine derivatives have shown therapeutic potential in neurodegenerative disease models. In animal models of Alzheimer's disease, a promising hybrid molecule was found to reduce both amyloid and Tau pathologies while also preserving memory and preventing cognitive impairments. This suggests that specific piperazine scaffolds can be engineered to produce multi-target effects beneficial for complex neurological disorders.

The potent in vitro cytotoxicity of arylpiperazine derivatives has been successfully translated into in vivo efficacy in preclinical cancer models. A study on a novel arylamide derivative containing a piperazine moiety, MY-1121, demonstrated significant antitumor activity in a SMMC-7721 (human liver cancer) xenograft mouse model. In this model, the compound effectively inhibited tumor growth. This in vivo evidence corroborates the in vitro findings and establishes this class of compounds as promising leads for the development of new anticancer therapeutics, particularly for liver cancer. nih.gov

Evaluation in Parasitological Models for Anthelmintic Properties

The piperazine nucleus is a well-established pharmacophore in anthelmintic drug discovery, with piperazine and its salts having been used for this purpose since the 1950s. researchgate.netdrugbank.com The primary mechanism of action for piperazine-based anthelmintics involves the paralysis of the parasites, which facilitates their expulsion from the host's body. drugbank.comwikipedia.org This neuromuscular effect is attributed to its agonist activity at the inhibitory gamma-aminobutyric acid (GABA) receptors on the parasite's muscle membrane, leading to hyperpolarization and flaccid paralysis. drugbank.comwikipedia.org The selectivity of piperazine for helminths is due to vertebrates primarily utilizing GABA in the central nervous system, and the isoform of the helminth GABA receptor differs from that of vertebrates. wikipedia.org

While direct studies evaluating the anthelmintic properties of this compound are not extensively documented in the available literature, research on various other piperazine derivatives demonstrates the potential of this chemical class against parasitic worms. researchgate.netijprs.com Synthetic protocols have been developed to create series of 1,4-disubstituted piperazine derivatives, which have been screened for their anthelmintic efficacy. ijprs.com For instance, a study investigating newly synthesized 1-phenyl piperazine derivatives against the earthworm Eisenia fetida showed promising activity at a concentration of 5mg/ml when compared to the standard drug, piperazine citrate. ijprs.com Similarly, isoxazole (B147169) derivatives incorporating a piperazine moiety have been synthesized and tested, with some compounds showing excellent anthelmintic activity against adult Eudrilus eugeniae. researchgate.net These findings underscore the versatility of the piperazine scaffold in the design of new anthelmintic agents. ijpsr.com

| Derivative Class | Test Organism | Key Findings | Reference |

|---|---|---|---|

| 1-Phenyl piperazine derivatives | Eisenia fetida | Showed promising activity at 5mg/ml compared to piperazine citrate. ijprs.com | ijprs.com |

| Isoxazole derivatives with piperazine | Eudrilus eugeniae | Compound (3-(3-chlorophenyl)-5-(4 chlorophenyl)-4,5dihydro-1,2-oxazole) showed excellent activity. researchgate.net | researchgate.net |

| 1-Benzhydryl piperazine derivatives | Not specified | Synthesized and evaluated for anthelmintic activity using the Garg and Atal method. ijpsr.com | ijpsr.com |

Studies in Inflammatory and Microbial Infection Models

Arylpiperazine derivatives have been the subject of significant research for their potential anti-inflammatory and antimicrobial activities. mdpi.comnih.govmdpi.com The structural versatility of this scaffold allows for modifications that can lead to compounds with potent biological effects. mdpi.com

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of piperazine-containing compounds in various preclinical models. mdpi.comnih.gov A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and evaluated in mice. mdpi.comresearchgate.net These compounds exhibited potent in vivo anti-inflammatory effects in models of xylol-induced ear edema and carrageenan-induced paw edema. mdpi.com Notably, some derivatives showed efficacy comparable to or greater than that of aspirin (B1665792) and indomethacin. mdpi.comresearchgate.net Further investigation revealed that these compounds could significantly inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. mdpi.comresearchgate.net Another study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also reported significant anti-inflammatory effects, demonstrating a reduction in carrageenan-induced paw edema and a decrease in inflammatory cell migration and the levels of TNF-α and IL-1β in a pleurisy model. nih.gov

Antimicrobial Activity

The piperazine moiety is a core component of numerous compounds investigated for antimicrobial properties. ijbpas.comnih.gov Derivatives have been synthesized and tested against a wide range of pathogenic microbes, including both bacteria and fungi. nih.govnih.gov Studies have shown that N-alkyl and N-aryl piperazine derivatives possess significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The development of piperazine-based polymers has also been explored as an advanced approach to combat microbial infections, with some polymers showing significant activity against E. coli and S. aureus by disrupting the bacterial cytoplasmic membrane. nih.gov Furthermore, certain arylpiperazine compounds have been identified as potent broad-spectrum antimicrobials, effective against clinically relevant bacteria and fungi, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnanobioletters.comresearchgate.net These promising compounds also displayed favorable pharmacokinetic profiles for oral administration. nih.govresearchgate.net

| Derivative Class | Activity Type | Model/Organism | Key Findings | Reference |

|---|---|---|---|---|

| Methyl salicylate derivatives with piperazine | Anti-inflammatory | Xylol-induced ear edema and carrageenan-induced paw edema in mice | Potent in vivo activity; inhibition of LPS-induced TNF-α and IL-6 release. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Anti-inflammatory | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, and levels of TNF-α and IL-1β. nih.gov | nih.gov |

| N-alkyl and N-aryl piperazine derivatives | Antimicrobial | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains. nih.gov | nih.gov |

| Arylpiperazines | Antimicrobial | Clinically relevant bacteria and fungi | Potent broad-spectrum activity with favorable pharmacokinetic profiles. nih.govresearchgate.net | nih.govresearchgate.net |

| Piperazine-based polymers | Antimicrobial | E. coli, S. aureus | Disrupted bacterial cytoplasmic membrane, causing cell death. nih.gov | nih.gov |

Pharmacological Activity of Key Metabolites of this compound

The metabolism of piperazine derivatives, particularly arylpiperazines, is primarily handled by the cytochrome P450 (CYP) enzyme system in the liver, with subsequent conjugation reactions like glucuronidation or sulfation. nih.gov While specific metabolic studies on this compound are limited, the metabolic pathways can be inferred from structurally similar compounds. The metabolism of arylpiperazines often involves multiple enzymatic reactions, including oxidation of the aromatic ring and modifications to the piperazine ring. nih.gov

For this compound, likely metabolic transformations include:

Hydroxylation of the methyl group: The tolyl methyl group is a probable site for oxidation, leading to the formation of a primary alcohol metabolite, 1-(2-hydroxymethylphenyl)piperazine. This alcohol could be further oxidized to a carboxylic acid.

Aromatic hydroxylation: The phenyl ring can undergo hydroxylation, adding a hydroxyl group at various positions.

N-dealkylation and Ring Opening: The piperazine ring itself can be a target for metabolic enzymes, leading to more complex degradation products.

Studies on analogous compounds support these predictions. For example, the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) is dominated by O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), a reaction primarily catalyzed by the polymorphic enzyme CYP2D6. nih.gov Research on other party pill constituents like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) has also identified CYP2D6, CYP1A2, and CYP3A4 as key metabolizing enzymes. researchgate.net

Pharmacokinetic and Biotransformation Investigations of 1 2 Methylphenyl Piperazine

Absorption and Distribution Dynamics

The absorption and subsequent distribution of 1-(2-Methylphenyl)piperazine are governed by its physicochemical properties and its interactions with biological barriers. As a member of the phenylpiperazine class, its ability to permeate membranes and distribute into various tissues is a key determinant of its pharmacological profile.

Mechanisms of Intestinal Permeation Enhancement by Piperazine (B1678402) Derivatives

Piperazine derivatives, including the phenylpiperazine family, have been identified as potent enhancers of intestinal permeation. Research utilizing in vitro models, such as Caco-2 cell monolayers, and ex vivo models, like isolated rat intestinal mucosae, has elucidated several mechanisms by which these compounds facilitate the transport of molecules across the intestinal epithelium.

One primary mechanism involves the modulation of tight junctions, the protein complexes that regulate paracellular transport. Studies have shown that certain phenylpiperazines can induce a concentration-dependent and reversible decrease in transepithelial electrical resistance (TEER), which is indicative of an opening of the paracellular pathway. This effect is often associated with the rearrangement of tight junction proteins.

Furthermore, some piperazine derivatives have been observed to alter cell membrane potentials. High-content analysis in Caco-2 cells has revealed that compounds like 1-phenylpiperazine (B188723) can decrease the mitochondrial membrane potential while increasing the plasma membrane potential, suggesting an influence on cellular energy dynamics and ion gradients that could contribute to enhanced permeability.

Quantitative Assessment of Blood-Brain Barrier Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system (CNS). For phenylpiperazine derivatives, this penetration is largely dictated by their physicochemical properties. Predictive in silico models are often employed to assess the BBB permeability of compounds like this compound.

Key parameters influencing BBB penetration include lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Generally, compounds intended for CNS activity exhibit moderate lipophilicity and have a molecular weight below 450 Da to facilitate passive diffusion across the lipid-rich endothelial cells of the BBB.

A study focused on predicting the BBB penetration of molecules containing the this compound fragment utilized in silico models based on the correlation between the brain/blood partition coefficient (logBB) and lipophilicity parameters. The results of these predictive models suggested that based on the calculated physicochemical descriptors, certain derivatives of this compound were unlikely to permeate the BBB, highlighting the subtle structural modifications that can significantly impact CNS distribution.

Table 1: Physicochemical Properties Influencing BBB Penetration

| Parameter | Preferred Range for CNS Drugs | Significance |

|---|---|---|

| Lipophilicity (logP) | 1.5 - 2.7 | Governs partitioning into lipid membranes of the BBB. |

| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to diffuse across the BBB. |

| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds reduce polarity and increase lipid solubility. |

| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bonds reduce polarity and increase lipid solubility. |

Comprehensive Tissue Distribution Analysis

While specific tissue distribution studies for this compound are not extensively documented, the distribution patterns of structurally related phenylpiperazine compounds provide valuable insights. Phenylpiperazine derivatives are generally characterized by rapid absorption from the gastrointestinal tract.

Metabolic Pathways and Cytochrome P450 Enzyme Involvement

The biotransformation of this compound is a critical process that determines its duration of action and the formation of potentially active or inactive metabolites. The liver is the primary site of metabolism, where a suite of enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyzes a variety of chemical modifications.

In vitro Characterization of Hepatic Metabolism

The hepatic metabolism of piperazine-containing compounds has been extensively studied using in vitro systems such as human liver microsomes and S9 fractions. nih.govflinders.edu.aunih.gov These preparations contain a high concentration of drug-metabolizing enzymes and are standard tools for characterizing metabolic pathways and identifying the enzymes involved. flinders.edu.aunih.gov

Studies on various phenylpiperazine derivatives have consistently shown the involvement of several key cytochrome P450 isoenzymes. The metabolism of many piperazine analogues involves CYP2D6, CYP3A4, and CYP1A2. researchgate.net For example, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) was found to be mediated by these three enzymes. researchgate.net Furthermore, piperazine derivatives can also act as inhibitors of these enzymes, leading to potential drug-drug interactions. researchgate.netnih.gov The specific contribution of each CYP isozyme to the metabolism of this compound would depend on its affinity for the individual enzymes. In vitro experiments using specific chemical inhibitors or recombinant CYP enzymes are typically employed to pinpoint the roles of each isozyme.

Table 2: Major CYP450 Enzymes in Piperazine Metabolism

| Enzyme | Probe Substrate | Known Inhibitor | Role in Phenylpiperazine Metabolism |

|---|---|---|---|

| CYP2D6 | Dextromethorphan | Quinidine | Involved in the metabolism of numerous piperazine derivatives, including hydroxylation. researchgate.netnih.gov |

| CYP3A4 | Midazolam | Ketoconazole | A major enzyme responsible for the metabolism of over 50% of drugs, implicated in piperazine biotransformation. researchgate.netnih.gov |

| CYP1A2 | Caffeine | Fluvoxamine | Contributes to the metabolism of several piperazine-based compounds. researchgate.net |

Identification and Quantification of Major Biotransformation Products

The biotransformation of the this compound molecule can occur at several positions, leading to a variety of metabolites. The primary metabolic reactions for the piperazine ring itself include N-oxidation, hydroxylation, N-dealkylation, and cleavage of the piperazine ring. frontiersin.org

Based on studies of analogous compounds, the major metabolic pathways for this compound are predicted to be:

Aromatic Hydroxylation: Oxidation of the methylphenyl (tolyl) ring to form phenolic metabolites.

Aliphatic Hydroxylation: Hydroxylation of the piperazine ring is a common metabolic route. frontiersin.org For the related compound 1-(2-pyrimidinyl)-piperazine, CYP2D6 has been shown to catalyze its 5-hydroxylation. nih.gov

N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the methylphenyl group, which would yield piperazine and a corresponding toluene (B28343) derivative.

Piperazine Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring, resulting in the formation of ethylenediamine (B42938) derivatives. frontiersin.org

In vitro studies with liver microsomes on other phenylpiperazine compounds have identified metabolites resulting from aromatic ring oxidation. nih.gov Another study found that aliphatic hydroxylation of the piperazine ring, followed by further oxidation, were major metabolic pathways. frontiersin.org The identification and quantification of these potential metabolites for this compound would typically be accomplished using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 1-Phenylpiperazine | |

| Benzylpiperazine (BZP) | |

| Trifluoromethylphenylpiperazine (TFMPP) | |

| 1-(2-Pyrimidinyl)-piperazine |

Lack of Specific Data on Excretion and Elimination of this compound

General principles of xenobiotic metabolism suggest that piperazine-containing compounds are typically eliminated from the body through a combination of metabolic transformation and subsequent excretion. The piperazine ring itself is susceptible to several metabolic reactions, including N-oxidation, N-dealkylation, and ring hydroxylation, followed by conjugation reactions such as glucuronidation to increase water solubility and facilitate removal via urine or feces.

However, without specific studies on this compound, it is not possible to provide quantitative data on its elimination half-life, clearance rates, or the primary routes of excretion (renal vs. fecal). Such information would require dedicated in vivo studies in animal models or human subjects.

Therefore, data tables detailing the elimination kinetics and excretion pathways for this compound cannot be provided at this time.

Toxicological Assessments and Safety Profiling of 1 2 Methylphenyl Piperazine

In vitro Cytotoxicity Evaluations in Relevant Cell Lines (e.g., HepG2, Caco-2)

Specific in vitro cytotoxicity studies evaluating 1-(2-Methylphenyl)piperazine in cell lines such as the human liver carcinoma cell line (HepG2) or the human colorectal adenocarcinoma cell line (Caco-2) are not readily found in current research. However, studies on other phenylpiperazine derivatives provide significant insight into the potential cytotoxic effects of this class of compounds.

Research on several psychoactive piperazine (B1678402) derivatives, such as N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), has demonstrated cytotoxic potential in hepatic cell lines. A comparative study using HepG2 cells, the human-derived hepatic HepaRG cell line, and primary rat hepatocytes found that all tested piperazine analogues induced cell death in a concentration-dependent manner. nih.gov Among the tested compounds, TFMPP was identified as the most cytotoxic. nih.gov The susceptibility to these compounds varied across cell types, with primary hepatocytes showing the least resistance. nih.gov These findings suggest that phenylpiperazine derivatives can exert direct toxic effects on liver cells, a critical consideration for metabolic and toxicity pathways.

The table below summarizes findings on the cytotoxicity of related piperazine compounds, which may serve as a reference for the potential effects of this compound.

| Compound | Cell Line(s) | Observed Effect | Reference |

| TFMPP, BZP, MeOPP, MDBP | HepG2, HepaRG, Primary Rat Hepatocytes | Concentration-dependent cell death; TFMPP was the most cytotoxic. | nih.gov |

| mCPP, BZP, MeOPP, TFMPP | H9c2 (Cardiomyoblast) | Induced toxicity through mitochondrial impairment. | researchgate.net |

Mechanistic Investigations of Cellular Toxicity (e.g., oxidative stress induction, glutathione (B108866) depletion)

While mechanistic studies for this compound are absent, research into analogous piperazine designer drugs has elucidated key pathways of cellular toxicity. A primary mechanism identified is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS). nih.gov

In studies with primary rat hepatocytes, exposure to piperazine derivatives led to a cascade of events beginning with increased ROS formation. This was followed by the depletion of intracellular reduced glutathione (GSH) and adenosine (B11128) triphosphate (ATP), a critical energy molecule. nih.gov The depletion of GSH, a key cellular antioxidant, compromises the cell's ability to neutralize ROS, leading to further damage. The subsequent loss of mitochondrial membrane potential (Δψm) and activation of caspase-3 indicates an induction of apoptosis, or programmed cell death. nih.gov This mitochondrial-centered pathway appears to be a common mechanism of toxicity for several piperazine derivatives. nih.govresearchgate.net The process involves the activation of various cellular mechanisms that can lead to injury, including the modification of cytoskeletal function and the activation of enzymes like endonucleases, proteases, and phospholipases, which can degrade essential cellular components. advinus.com

In vivo Preclinical Safety Studies and Adverse Event Monitoring

There is no available data from in vivo preclinical safety studies specifically for this compound. Such studies are essential to characterize the safety profile of a new chemical and typically involve administration to animal models to evaluate effects on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems. nuvisan.comnuvisan.com

Information on the parent compound, piperazine, shows it has low acute toxicity in animals. europa.eu However, reports in humans indicate a potential for neurotoxicity at high doses, with a suggested mechanism involving antagonism of GABA receptors. europa.eu Repeated oral exposure in rats to piperazine (the free base) induced adverse effects at doses of 150 mg/kg body weight/day and higher in a 90-day study. industrialchemicals.gov.au The general class of piperazine derivatives has been associated with a range of adverse effects in humans, including sympathomimetic and serotonergic toxicity, leading to symptoms like palpitations, agitation, confusion, and seizures. researchgate.net These findings underscore the importance of conducting thorough in vivo assessments to identify potential target organs and establish a safety profile for this compound.

Genotoxicity and Mutagenicity Screening via Standardized Assays

No specific genotoxicity or mutagenicity data for this compound was found in the reviewed literature. However, assessments of the parent compound and other derivatives provide a basis for potential concern.

The European Union's risk assessment report concluded that piperazine itself is not considered to be genotoxic. europa.eu It did not induce point mutations in bacterial tests (Ames test) and showed mixed or weak activity in mammalian cell assays. europa.eu A significant concern, however, is the potential for in vivo nitrosation of piperazine to form N-mononitrosopiperazine and N,N'-dinitrosopiperazine. Both of these nitrosamines are mutagenic in vivo and have been shown to be carcinogenic in rodents, indicating a potential cancer risk following exposure to piperazine under conditions that favor nitrosamine (B1359907) formation. europa.eu

Furthermore, a study on a different derivative, N-acryloyl-N'-phenylpiperazine, using a battery of genotoxicity tests, yielded noteworthy results. The compound was not mutagenic in the Salmonella (Ames) test and was only weakly positive for inducing DNA damage in vivo. nih.gov However, in the in vitro micronucleus test using Chinese hamster V79 cells, it was clearly positive for causing numerical chromosome alterations (aneugenicity), suggesting it acts as a genomic mutagen rather than a DNA-damaging (clastogenic) or point-mutagenic agent. nih.gov

The table below summarizes the genotoxicity findings for piperazine and a related derivative.

| Compound/Metabolite | Assay Type | Result | Conclusion | Reference |

| Piperazine | Bacterial Mutation (Ames) | Negative | Not mutagenic | europa.eu |

| Piperazine | Mouse Lymphoma Assay | Mixed (one negative, one weakly positive) | Equivocal | europa.eu |

| N-mononitrosopiperazine, N,N'-dinitrosopiperazine | In vivo Rodent Studies | Positive | Mutagenic and Carcinogenic | europa.eu |

| N-acryloyl-N'-phenylpiperazine | Bacterial Mutation (Ames) | Negative | Not mutagenic | nih.gov |

| N-acryloyl-N'-phenylpiperazine | In vitro Micronucleus Test (V79 cells) | Positive | Aneugenic (causes numerical chromosome alterations) | nih.gov |

| N-acryloyl-N'-phenylpiperazine | In vivo DNA Damage | Weakly Positive | Weakly clastogenic | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlative Analyses between Molecular Structure and Receptor Binding Affinities

The binding affinity of 1-(2-methylphenyl)piperazine derivatives to various receptors is profoundly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby modulating its interaction with the target receptor.

Impact of Substituent Modifications (e.g., position, electronic, steric effects of methyl, fluoro, chloro, cyano, acetyl groups) on Pharmacological Activity

Systematic modifications of the this compound core have provided valuable insights into the structural requirements for potent and selective receptor binding.

Methyl Group: The position of the methyl group on the phenyl ring is a critical determinant of pharmacological activity. In the parent compound, the ortho-methyl group already influences the conformation of the molecule. Additional methyl substitutions can further refine receptor affinity. For instance, studies on related 1-phenylpiperazine (B188723) derivatives have shown that the introduction of a methyl group at different positions can significantly affect binding to dopamine (B1211576) and serotonin (B10506) receptors. The introduction of a methyl group in the beta-position of the side alkyl chain of 1-heteroarylethyl-4-phenylpiperazines was found to increase affinity for the D2 receptor, while a methyl group in the alpha-position decreased D2 receptor affinity. nih.gov

Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as basicity and lipophilicity, which can in turn affect its pharmacological profile. nih.govmdpi.com The introduction of fluorine atoms into the N-alkyl side chains of piperidine-2-carboxamides, for example, has been shown to decrease basicity in an additive manner. nih.gov In the context of 1-arylpiperazines, fluoro substitution on the phenyl ring can lead to enhanced receptor affinity and selectivity. For example, 1-(2,4-difluorophenyl)piperazine (B37559) derivatives have been investigated for their potential as androgen receptor antagonists. nih.gov

Chloro Group: The electronic and steric effects of chlorine atoms can significantly impact receptor binding. Dichloro-substituted phenylpiperazine derivatives have been synthesized and evaluated for their biological activities. For example, a 1-(2,3-dichlorophenyl)piperazine (B491241) moiety is a common feature in molecules targeting various receptors. nih.gov The position of the chloro substitution is crucial; for instance, ortho-substituted phenyl derivatives have shown efficacy in cytotoxic activity on certain cancer cell lines. nih.gov

Cyano Group: The introduction of a cyano group, a strong electron-withdrawing group, can alter the electronic properties of the phenyl ring and introduce potential hydrogen bonding interactions. While specific data on cyano-substituted this compound is limited, SAR studies on related arylpiperazines often explore the effects of such polar, electron-withdrawing groups to probe the electronic requirements of the receptor binding pocket.

Acetyl Group: The acetyl group can act as a hydrogen bond acceptor and its introduction can influence the affinity of ligands for their receptors. Studies on coumarin-piperazine derivatives have shown that an acetyl group can increase the affinity for 5-HT1A and 5-HT2A receptors. semanticscholar.org The position of the acetyl group is critical, with different positional isomers exhibiting varied binding affinities. semanticscholar.org

| Substituent | Position | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| Methyl | beta-position of side chain | Increased D2 receptor affinity nih.gov | Steric bulk may favor a more active conformation or enhance hydrophobic interactions. |

| Methyl | alpha-position of side chain | Decreased D2 receptor affinity nih.gov | Steric hindrance near the piperazine (B1678402) ring may disrupt optimal binding. |

| Fluoro | N-alkyl side chain | Decreased basicity nih.gov | Inductive electron withdrawal by the fluorine atom. |

| Chloro | ortho-position on phenyl ring | Enhanced cytotoxic activity in some cancer cell lines nih.gov | Favorable steric and electronic interactions within the target's binding site. |

| Acetyl | Position 8 of coumarin (B35378) ring | Increased affinity for 5-HT1A and 5-HT2A receptors semanticscholar.org | Acts as a hydrogen bond acceptor, forming favorable interactions with receptor residues. |

Influence of Stereochemical Configuration on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The introduction of a chiral center into this compound analogues can lead to enantiomers with significantly different pharmacological properties, including binding affinity, efficacy, and selectivity. For instance, in a series of chiral nonracemic (piperazin-2-yl)methanol derivatives, the stereochemistry was found to be a key determinant of their affinity for sigma receptors. researchgate.net This highlights the importance of synthesizing and evaluating individual enantiomers to identify the more potent and selective stereoisomer.

Rational Design Principles for Novel this compound Analogues

The development of novel this compound analogues with desired pharmacological profiles relies on rational design principles that leverage existing SAR knowledge and computational tools.

De Novo Design Approaches for Target-Specific Ligands

De novo design involves the creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. This approach can be particularly useful when seeking novel scaffolds or when existing lead compounds have undesirable properties. Multicomponent reaction chemistry offers a versatile strategy for the de novo synthesis of highly substituted piperazine rings, allowing for the generation of diverse libraries of compounds for screening. nih.gov This method provides maximal control over the substitution pattern, which can lead to improved ligand efficiency. nih.gov

Lead Optimization Strategies via Structural Modifications

Once a lead compound with promising activity is identified, lead optimization is employed to fine-tune its properties. This iterative process involves making systematic structural modifications to enhance potency, selectivity, and pharmacokinetic parameters. For this compound derivatives, lead optimization often focuses on modifying the substituents on the phenyl ring and the other nitrogen of the piperazine ring. An extensive lead optimization of piperazinyl-pyrimidine analogues, for example, involved the synthesis and investigation of a hundred analogues to establish a thorough structure-activity relationship and identify key chemical features for potent antiviral inhibition. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of this compound analogues. These methods provide insights into ligand-receptor interactions at the atomic level, helping to explain observed SAR and guide the design of new compounds with improved properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking studies have been successfully used to understand the binding modes of arylpiperazine derivatives to various receptors, including androgen receptors and topoisomerase II. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed compounds and to identify the key molecular descriptors that are important for activity. openpharmaceuticalsciencesjournal.com For instance, QSAR studies on arylpiperazines have been employed to predict their affinity for the 5-HT1A receptor. dntb.gov.ua

| Computational Method | Application | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicting ligand-receptor binding modes nih.govnih.gov | Identification of key amino acid residues involved in binding and visualization of intermolecular interactions. |

| QSAR | Developing predictive models for biological activity openpharmaceuticalsciencesjournal.comdntb.gov.ua | Identification of physicochemical properties (e.g., lipophilicity, electronic parameters) that are critical for activity. |

Ligand-Protein Docking Simulations for Binding Site Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in drug design and molecular modeling. jksus.org For arylpiperazine derivatives, docking simulations are frequently used to elucidate binding modes, identify key interactions with amino acid residues, and predict binding affinities, which can correlate with biological activity.

In studies involving novel phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, molecular docking was used to investigate their interaction with the topoisomerase II (Topo II) complex and DNA. nih.gov The results indicated that these compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov For instance, a derivative, BS230, demonstrated significant binding ability, which was consistent with its observed cytotoxic activity against cancer cell lines. nih.gov

Similarly, docking studies on a series of (2-methoxyphenyl)piperazine derivatives helped in understanding their interaction with G-protein coupled receptors, such as D2 dopamine receptors. researchgate.net Furthermore, in the development of inhibitors for histone deacetylases (HDACs), docking is a primary step to predict the binding pose of ligands, which is often followed by more rigorous methods like molecular dynamics to refine the results and improve the accuracy of binding affinity prediction. semanticscholar.org The process helps in filtering large compound databases and prioritizing candidates for synthesis and biological evaluation. semanticscholar.org

| Compound Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II-DNA complex | Predicted binding to both the enzyme-DNA complex and the DNA minor groove. | nih.gov |

| (2-methoxyphenyl)piperazines | D2 Dopamine Receptors | Elucidation of interactions with G-protein coupled receptors. | researchgate.net |

| Pyrazine linked 2-aminobenzamides with a piperazine moiety | Histone Deacetylases (HDACs) | Prediction of ligand binding modes as a precursor to MD simulations and binding free energy calculations. | semanticscholar.org |

| 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate | General biological activity determination | Used as a significant method in molecular modeling for drug design. | jksus.org |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new chemical entities and for understanding the molecular properties that influence their efficacy.

For piperazine and its derivatives, QSAR studies have been successfully developed to predict various biological activities. In one study on piperine (B192125) analogs acting as inhibitors of the NorA efflux pump in Staphylococcus aureus, a statistically significant QSAR model was generated. nih.govresearchgate.net The model, which had a high correlation coefficient (r² = 0.962) and cross-validation coefficient (q² = 0.917), identified three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.govresearchgate.net The model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, while the molecular shadow area is inversely proportional to it. nih.govresearchgate.net

Another QSAR study on piperazine and keto piperazine derivatives as renin inhibitors also yielded a robust model (R² = 0.846, Q² = 0.818). openpharmaceuticalsciencesjournal.com This analysis suggested that constitutional descriptors, specifically Sv (sum of atomic van der Waals radii), nDB (number of double bonds), and nO (number of oxygen atoms), are crucial for the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com In the context of 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity, QSAR studies revealed that biological activity initially increases with lipophilicity but decreases significantly for compounds with a log P value greater than 2.5. nih.gov

| Compound Class | Target/Activity | Key QSAR Descriptors | Model Statistics | Reference |

|---|---|---|---|---|

| Piperine analogs | NorA efflux pump inhibitors | Partial negative surface area, Molecular shadow area (XZ plane), Heat of formation | r² = 0.962, q² = 0.917 | nih.govresearchgate.net |

| Piperazine and keto piperazine derivatives | Renin inhibitors | Sv (sum of atomic van der Waals radii), nDB (number of double bonds), nO (number of oxygen atoms) | R² = 0.846, Q² = 0.818 | openpharmaceuticalsciencesjournal.com |

| 1-(2-pyrimidinyl)piperazine derivatives | Hypnotic activity | Lipophilicity (log P) | Activity drops for log P > 2.5 | nih.gov |

Density Functional Theory (DFT) Studies for Electronic Property Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to characterize electronic properties, optimize molecular geometries, and calculate spectroscopic parameters. jksus.orgnih.gov

For phenylpiperazine derivatives, DFT calculations provide valuable information about their molecular geometry, electronic distribution, and reactivity. In a study of 1-phenylpiperazin-1,4-diium nitrate monohydrate, DFT was used to optimize the geometric structure. jksus.org Such calculations also allow for the determination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jksus.orgresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govresearchgate.net

DFT studies on functionalized piperazine compounds, such as 1-amino-4-(4-hydroxyphenyl) piperazine, have been used to examine charge transfer, chemical parameters, and biological activities through HOMO-LUMO energy analysis. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations to identify nucleophilic and electrophilic sites on the molecule, which is crucial for understanding intermolecular interactions. jksus.orgresearchgate.net These computational studies help in comparing theoretical parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray diffraction. jksus.org

| DFT Application | Derived Properties | Significance | Reference |

|---|---|---|---|

| Geometry Optimization | Optimized molecular structure, bond lengths, bond angles | Provides the most stable conformation and allows comparison with experimental data. | jksus.org |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and energy gap | Characterizes chemical reactivity, stability, and electronic properties. | jksus.orgnih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential | Identifies electrophilic and nucleophilic sites, predicting interaction points. | jksus.orgresearchgate.net |

| Thermodynamic Properties | Entropy, enthalpy, heat capacity | Characterizes the thermal behavior of the molecule at different temperatures. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often employed after docking to assess the stability of the predicted ligand-receptor complex and to analyze the dynamics of their interactions.

For piperazine-containing compounds, MD simulations provide a more dynamic picture of the binding process than static docking poses. For example, in the study of inhibitors for histone deacetylases (HDACs), protein-ligand complexes generated from docking were subjected to 100-nanosecond MD simulations. semanticscholar.org The purpose of these simulations was to verify the stability of the ligands within the binding pocket and to observe the persistence of key protein-ligand interactions over time. semanticscholar.org Analysis of the simulation trajectories revealed that both the protein and the ligand remained largely stable, confirming the viability of the binding mode. semanticscholar.org

In another instance, MD simulations, in conjunction with molecular docking, were used to examine a piperazine derivative for its potential analgesic activity by studying its interaction with the glutamate (B1630785) receptor. researchgate.net These simulations can help refine the binding pose and provide a basis for more accurate binding free energy calculations using methods like MM/PBSA or MM/GBSA, which can improve the ranking of potential drug candidates. semanticscholar.org

Advanced Analytical Techniques for Research and Characterization of 1 2 Methylphenyl Piperazine

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatography is indispensable for separating 1-(2-Methylphenyl)piperazine from complex mixtures, enabling both its qualitative identification and precise quantitative measurement. The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective, such as sensitivity and sample matrix.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Systems (UV, Diode Array, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of arylpiperazines. The separation is typically achieved on reversed-phase columns (e.g., C18) using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

UV and Diode Array Detection (DAD) : While the piperazine (B1678402) ring itself lacks a strong chromophore, the substituted phenyl group in this compound allows for detection by UV spectroscopy. researchgate.net For instance, related piperazines exhibit absorbance maxima in the UV range; 1-(2-Methoxyphenyl)piperazine (B120316) shows a maximum at 206 nm. unodc.org DAD provides the advantage of acquiring full UV spectra, aiding in peak purity assessment and compound identification. However, for trace-level detection, derivatization may be necessary to introduce a more UV-active functional group. researchgate.netjocpr.com